molecular formula C6H6INO3S B13643546 (Phenyliodonio)sulfamate (PISA)

(Phenyliodonio)sulfamate (PISA)

Cat. No.: B13643546
M. Wt: 299.09 g/mol
InChI Key: FOMNMGMXPAQBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Phenyliodonio)sulfamate (PISA) is a hypervalent iodine(III) reagent first synthesized in 2018 by reacting iodobenzene diacetate (PhI(OAc)₂, PIDA) with sulfamic acid (NH₂SO₃H) in acetonitrile at room temperature . PISA serves dual roles as a Brønsted acid and oxidant, enabling efficient synthesis of indoles, isoquinolinones, and bioactive molecules like Pravadoline through C–H amination and cyclization cascades . Its water solubility and chemoselectivity in solvent-dependent reactions distinguish it from traditional hypervalent iodine reagents .

Properties

Molecular Formula

C6H6INO3S

Molecular Weight

299.09 g/mol

IUPAC Name

N-phenyliodoniosulfamate

InChI

InChI=1S/C6H6INO3S/c9-12(10,11)8-7-6-4-2-1-3-5-6/h1-5,8H

InChI Key

FOMNMGMXPAQBNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[I+]NS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Phenyliodonio)sulfamate (PISA) can be synthesized through the reaction of iodosylbenzene with sulfamic acid. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization. The reaction conditions are mild, and the process is straightforward, making it an efficient method for producing PISA .

Industrial Production Methods

While specific industrial production methods for (Phenyliodonio)sulfamate (PISA) are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key factors for industrial production would include optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

(Phenyliodonio)sulfamate (PISA) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with (Phenyliodonio)sulfamate (PISA) include:

The reactions typically occur under mild conditions, often in the presence of solvents like acetonitrile or wet hexafluoro-2-isopropanol .

Major Products

The major products formed from reactions involving (Phenyliodonio)sulfamate (PISA) include:

Mechanism of Action

The mechanism by which (Phenyliodonio)sulfamate (PISA) exerts its effects involves the formation of an I-N bond, which facilitates the transfer of an amino group to the target molecule. This process often involves an aryl migration and intramolecular cyclization cascade, leading to the formation of heterocyclic compounds with high regioselectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with PIDA

PISA and iodobenzene diacetate (PIDA, PhI(OAc)₂) are both hypervalent iodine(III) reagents but differ critically in structure and reactivity:

Property PISA PIDA
Structure PhI⁺NHSO₃⁻ PhI(OAc)₂
Solubility Water-soluble (0.21 M) Soluble in organic solvents
Acidity pH 2.05 (aqueous solution) Less acidic
Oxidation Potential 1.67 V ~1.4 V (inferred from typical PIDA reactivity)
Key Roles Oxidant + Brønsted acid Oxidant + Lewis acid

PISA’s sulfamate group enhances water compatibility and acidity, enabling reactions in aqueous acetonitrile, whereas PIDA requires strictly anhydrous conditions . For example, PISA-mediated indole synthesis proceeds efficiently in CH₃CN/H₂O, whereas PIDA-based methods often demand toxic solvents like DCM .

Comparison with Other Sulfamate-Containing Compounds

While sulfamate anions (e.g., ammonium sulfamate, sodium sulfamate) are known in biological systems, they lack the oxidative and acidic properties of PISA. For instance:

  • Sodium sulfamate (NaSO₃NH₂): Acts as a pH buffer in biochemical assays but lacks hypervalent iodine’s electrophilic character .

PISA uniquely combines the sulfamate group’s solubility with iodine(III)’s reactivity, enabling novel cascade reactions inaccessible to simple sulfamate salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.